molecular formula C9H12BClO2S B8552291 2-(5-Chloro-2-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 635305-25-8

2-(5-Chloro-2-thienyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B8552291
M. Wt: 230.52 g/mol
InChI Key: CFSGCEMLYNWLPX-UHFFFAOYSA-N
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Patent
US07037905B2

Procedure details

The title compound (54%, crystals) was prepared from 5-chlorothiophen-2-boronic acid and neopentylglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([B:7]([OH:9])[OH:8])=[CH:4][CH:3]=1.[CH3:10][C:11]([CH2:15]O)([CH2:13]O)[CH3:12]>>[Cl:1][C:2]1[S:6][C:5]([B:7]2[O:9][CH2:12][C:11]([CH3:15])([CH3:13])[CH2:10][O:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(S1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)B1OCC(CO1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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